molecular formula C8H8F2O2 B8579450 2-(2,4-Difluoro-phenoxy)-ethanol

2-(2,4-Difluoro-phenoxy)-ethanol

Cat. No.: B8579450
M. Wt: 174.14 g/mol
InChI Key: IJIIYNDHHMOMEL-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-phenoxy)-ethanol is a fluorinated aromatic ether-alcohol characterized by a phenoxy group substituted with two fluorine atoms at the 2- and 4-positions, linked to an ethanol moiety. The electron-withdrawing fluorine atoms likely enhance stability and influence solubility, while the hydroxyl group enables hydrogen bonding and derivatization.

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

2-(2,4-difluorophenoxy)ethanol

InChI

InChI=1S/C8H8F2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2

InChI Key

IJIIYNDHHMOMEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on Properties

2-(4-Phenylphenoxy)ethanol (CAS 19070-95-2)
  • Substituents: Biphenyl group (bulky aromatic) vs. 2,4-difluoro-phenoxy.
  • Applications : Used in polymer synthesis or surfactants due to its aromatic bulk .
(2-(Benzyloxy)-4,5-difluorophenyl)methanol (CAS 1826110-02-4)
  • Substituents: Benzyloxy and difluoro groups vs. ethanol-linked difluoro-phenoxy.
  • Key Differences: The benzyloxy group introduces additional aromaticity and lipophilicity, while the methanol group offers a shorter chain for hydrogen bonding .

Fluorinated vs. Chlorinated/Nitro Derivatives

2-(2,4-Dichlorophenoxy)ethanol (CAS 120-67-2)
  • Substituents: 2,4-dichloro-phenoxy vs. difluoro-phenoxy.
  • Key Differences : Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in weaker hydrogen-bonding disruption and higher lipophilicity.
  • Toxicity : Chlorinated derivatives like this are often associated with higher toxicity, requiring stringent handling protocols .
2-(2,4-Dinitrophenoxy)ethanol (CAS 2831-60-9)
  • Substituents : Nitro groups (strong electron-withdrawing) vs. fluorine.
  • Key Differences : Nitro groups drastically reduce stability (risk of explosive decomposition) and increase toxicity. The compound requires emergency measures for inhalation or skin contact .

Ester Derivatives: Chain Length and Reactivity

Ethyl 2-(2,4-difluoro-phenoxy)acetate (CAS 717-30-6)
  • Structure: Ethyl ester with a difluoro-phenoxy-acetate chain.
  • Molecular Weight: 216.18 g/mol vs. ~192 g/mol (estimated for 2-(2,4-difluoro-phenoxy)-ethanol).
  • Applications: Used as a lab reagent; ester groups enhance lipophilicity but reduce hydrogen-bonding capacity compared to ethanol .
Ethyl 5-(2,4-difluoro-phenoxy)pentanoate
  • Structure: Longer pentanoate chain vs. ethanol.
  • Key Differences: Increased chain length improves solubility in non-polar solvents, making it suitable for lipid-based formulations .
Glucokinase Activator (Example P1)
  • Structure: Contains 2-(2,4-difluoro-phenoxy)-propionylamino-thiazole.
2',2'-Difluorodeoxycytidine (dFdC)
  • Structure : Nucleoside analog with difluoro ribose.
  • Key Differences: While dFdC inhibits DNA synthesis via triphosphate incorporation, 2-(2,4-difluoro-phenoxy)-ethanol lacks a nucleoside backbone, suggesting divergent mechanisms .

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